TAAR5 Weak Agonist Activity
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine demonstrates weak agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 value greater than 10,000 nM (>10 μM), measured via cAMP accumulation in HEK293 cells using a BRET assay after 20 minutes of incubation [1]. This weak activity establishes a defined selectivity baseline against which other imidazopyridine derivatives can be compared. The compound's low potency at TAAR5 indicates that the 7-methyl substitution and 3-ethanamine side chain configuration do not confer strong engagement with this specific GPCR target, distinguishing it from optimized TAAR1 agonists within the same imidazopyridine class that achieve sub-nanomolar to low nanomolar potency (e.g., 6.80 nM EC50 at human TAAR1 for certain optimized derivatives) [2].
| Evidence Dimension | TAAR5 agonist potency (EC50) |
|---|---|
| Target Compound Data | >10,000 nM (>10 μM) |
| Comparator Or Baseline | Optimized imidazopyridine TAAR1 agonists (class baseline): 6.80 nM at human TAAR1 [2] |
| Quantified Difference | >1,470-fold weaker TAAR5 activity vs. optimized TAAR1 agonists |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
The quantified weak TAAR5 activity provides a defined selectivity benchmark that researchers can use to evaluate the compound as a negative control or selectivity tool in GPCR screening panels.
- [1] BDBM50227351 CHEMBL3628706: Agonist activity at mouse TAAR5. BindingDB, curated by ChEMBL. View Source
- [2] BDBM106574 CHEMBL2206404::US8586617: Agonist activity at human TAAR1. BindingDB, curated by ChEMBL. View Source
